4-((6-acetamidopyridazin-3-yl)thio)-N-(3-chloro-4-fluorophenyl)butanamide
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Overview
Description
4-((6-acetamidopyridazin-3-yl)thio)-N-(3-chloro-4-fluorophenyl)butanamide is a synthetic organic compound that belongs to the class of thioether derivatives
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the pyridazine ring and the thioether linkage could impart significant biological activity.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. It might serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials with unique properties, such as polymers or coatings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((6-acetamidopyridazin-3-yl)thio)-N-(3-chloro-4-fluorophenyl)butanamide typically involves multi-step organic reactions. One common approach might include:
Formation of the thioether bond: This can be achieved by reacting 6-acetamidopyridazine-3-thiol with an appropriate halogenated butanamide derivative under basic conditions.
Amidation reaction: The intermediate product can then be reacted with 3-chloro-4-fluoroaniline to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-((6-acetamidopyridazin-3-yl)thio)-N-(3-chloro-4-fluorophenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: Halogen atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 4-((6-acetamidopyridazin-3-yl)thio)-N-(3-chloro-4-fluorophenyl)butanamide would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 4-((6-acetamidopyridazin-3-yl)thio)-N-(3-chlorophenyl)butanamide
- 4-((6-acetamidopyridazin-3-yl)thio)-N-(4-fluorophenyl)butanamide
- 4-((6-acetamidopyridazin-3-yl)thio)-N-(3-chloro-4-methylphenyl)butanamide
Uniqueness
The uniqueness of 4-((6-acetamidopyridazin-3-yl)thio)-N-(3-chloro-4-fluorophenyl)butanamide lies in its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of both chloro and fluoro substituents on the phenyl ring can significantly influence its reactivity and interaction with biological targets.
Properties
IUPAC Name |
4-(6-acetamidopyridazin-3-yl)sulfanyl-N-(3-chloro-4-fluorophenyl)butanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClFN4O2S/c1-10(23)19-14-6-7-16(22-21-14)25-8-2-3-15(24)20-11-4-5-13(18)12(17)9-11/h4-7,9H,2-3,8H2,1H3,(H,20,24)(H,19,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXNLZEGNLZWYKY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(C=C1)SCCCC(=O)NC2=CC(=C(C=C2)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClFN4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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